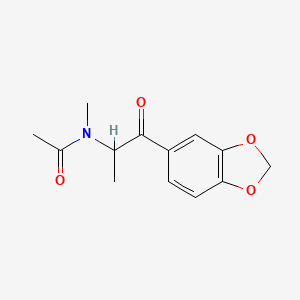
N-acetyl-3,4-methylenedioxymethcathinone
説明
N-アセチル-3,4-メチレンジオキシメトカチノンは、メチロンのアセチル化アナログであり、覚醒剤としての性質で知られています。 バスソルト、植物用肥料、錠剤として販売されている製品で検出されています . この化合物は主に法医学的および研究目的で使用されます .
準備方法
合成経路および反応条件
N-アセチル-3,4-メチレンジオキシメトカチノンの合成には、メチロンのアセチル化が伴います。反応には通常、無水酢酸または塩化アセチルなどのアセチル化剤と、ピリジンまたはトリエチルアミンなどの塩基が必要で、反応を促進します。 反応は、製品の純度と収率を確保するために、制御された条件下で行われます .
工業生産方法
N-アセチル-3,4-メチレンジオキシメトカチノンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、一貫した品質と高収率を確保するために、工業グレードの試薬と機器を使用します。 反応条件は、不純物を最小限に抑え、生産プロセスの効率を最大限に高めるように最適化されています .
化学反応の分析
反応の種類
N-アセチル-3,4-メチレンジオキシメトカチノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応により、この化合物は対応するアルコールまたはアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
N-アセチル-3,4-メチレンジオキシメトカチノンは、以下を含むさまざまな科学研究の応用で使用されています。
化学: 分析化学において、同様の化合物の同定と定量のための参照標準として役立ちます。
生物学: この化合物は、その潜在的な生物学的効果と生物系との相互作用について研究されています。
医学: その薬理学的性質と潜在的な治療用途を理解するための研究が行われています。
作用機序
N-アセチル-3,4-メチレンジオキシメトカチノンの正確な作用機序は、まだよくわかっていません。他の覚醒剤と同様に、脳内の神経伝達物質系と相互作用すると考えられています。 この化合物は、ドーパミン、セロトニン、ノルエピネフリンなどの神経伝達物質の放出と再取り込みに影響を与える可能性があり、覚醒効果をもたらします .
類似化合物との比較
類似化合物
メチロン: N-アセチル-3,4-メチレンジオキシメトカチノンの母体化合物であり、覚醒剤としての性質で知られています。
メトカチノン: 類似の化学構造と効果を持つ別の覚醒剤。
3,4-メチレンジオキシメタンフェタミン(MDMA): よく知られた覚醒剤とエンパトゲンであり、類似の構造的特徴を持っています.
独自性
N-アセチル-3,4-メチレンジオキシメトカチノンは、そのアセチル化された構造により独特です。この構造は、薬物動態特性と生物学的効果に影響を与える可能性があります。 アセチル基は、化合物の溶解性、安定性、および生体標的との相互作用に影響を与える可能性があり、アナログと区別されます .
生物活性
N-acetyl-3,4-methylenedioxymethcathinone (also known as N-acetylmethylone) is a synthetic derivative of the cathinone family, which has gained attention due to its psychoactive properties and potential for abuse. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated toxicity.
Chemical Structure and Properties
This compound has the chemical formula and features a methylenedioxy group attached to a cathinone backbone. This structural modification is significant because it influences the compound's interaction with neurotransmitter systems in the brain.
This compound primarily acts as a monoamine releaser , similar to other synthetic cathinones such as methylone and mephedrone. It enhances the release of key neurotransmitters, including:
- Dopamine (DA) : Increases in extracellular DA levels are associated with the rewarding effects of the drug.
- Serotonin (5-HT) : The compound also elevates serotonin levels, contributing to its psychoactive effects.
- Norepinephrine (NE) : Increases in NE can lead to heightened arousal and cardiovascular stimulation.
Research indicates that this compound may exert its effects through inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT), facilitating neurotransmitter release into the synaptic cleft .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic properties. For example, a study evaluating various β-keto amphetamines found that exposure to these compounds led to increased lactate dehydrogenase (LDH) release in neuronal cell lines, indicating cell membrane damage .
Neurotoxicity
Neurotoxic effects associated with this compound include:
- Apoptosis : Similar to other members of the cathinone family, this compound may induce apoptosis in neuronal cells through oxidative stress mechanisms. Studies have shown that oxidative stress plays a critical role in MDMA-induced neurotoxicity, suggesting potential parallels with this compound .
- Behavioral Effects : Animal studies have indicated that synthetic cathinones can produce behaviors akin to those observed with traditional stimulants. These include increased locomotion and stereotypic behaviors, which are often used as indicators of stimulant activity .
Case Studies and Clinical Observations
Clinical reports highlight the unpredictable toxicity of this compound when used in combination with other substances. A study involving postmortem analyses found multiple new psychoactive substances (NPS) present in cases where synthetic cathinones were implicated in adverse health outcomes . Symptoms reported include:
- Cardiovascular Issues : Tachycardia and hypertension are common.
- Psychiatric Symptoms : Agitation, paranoia, hallucinations, and confusion have been documented.
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Formula | C13H15NO |
| Mechanism of Action | Monoamine release via DAT and SERT inhibition |
| Toxicity Indicators | Increased LDH release; apoptosis in neuronal cells |
| Clinical Symptoms | Tachycardia, hypertension, agitation, hallucinations |
| Research Needs | More studies on long-term effects and mechanisms of action |
特性
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)-1-oxopropan-2-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(14(3)9(2)15)13(16)10-4-5-11-12(6-10)18-7-17-11/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBOFEWMUYVYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043037 | |
| Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227293-15-3 | |
| Record name | N-Acetyl-3,4-methylenedioxymethcathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227293153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-3,4-methylenedioxymethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-3,4-METHYLENEDIOXYMETHCATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUD6783AYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















